

(Tetrahydrofuran-3-yl)methanol molecular weight and formula

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Compound of Interest

Compound Name: (Tetrahydrofuran-3-yl)methanol

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Technical Guide: (Tetrahydrofuran-3-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the chemical properties, synthesis, and analysis of **(Tetrahydrofuran-3-yl)methanol**, a key intermediate in various chemical syntheses.

Core Molecular Data

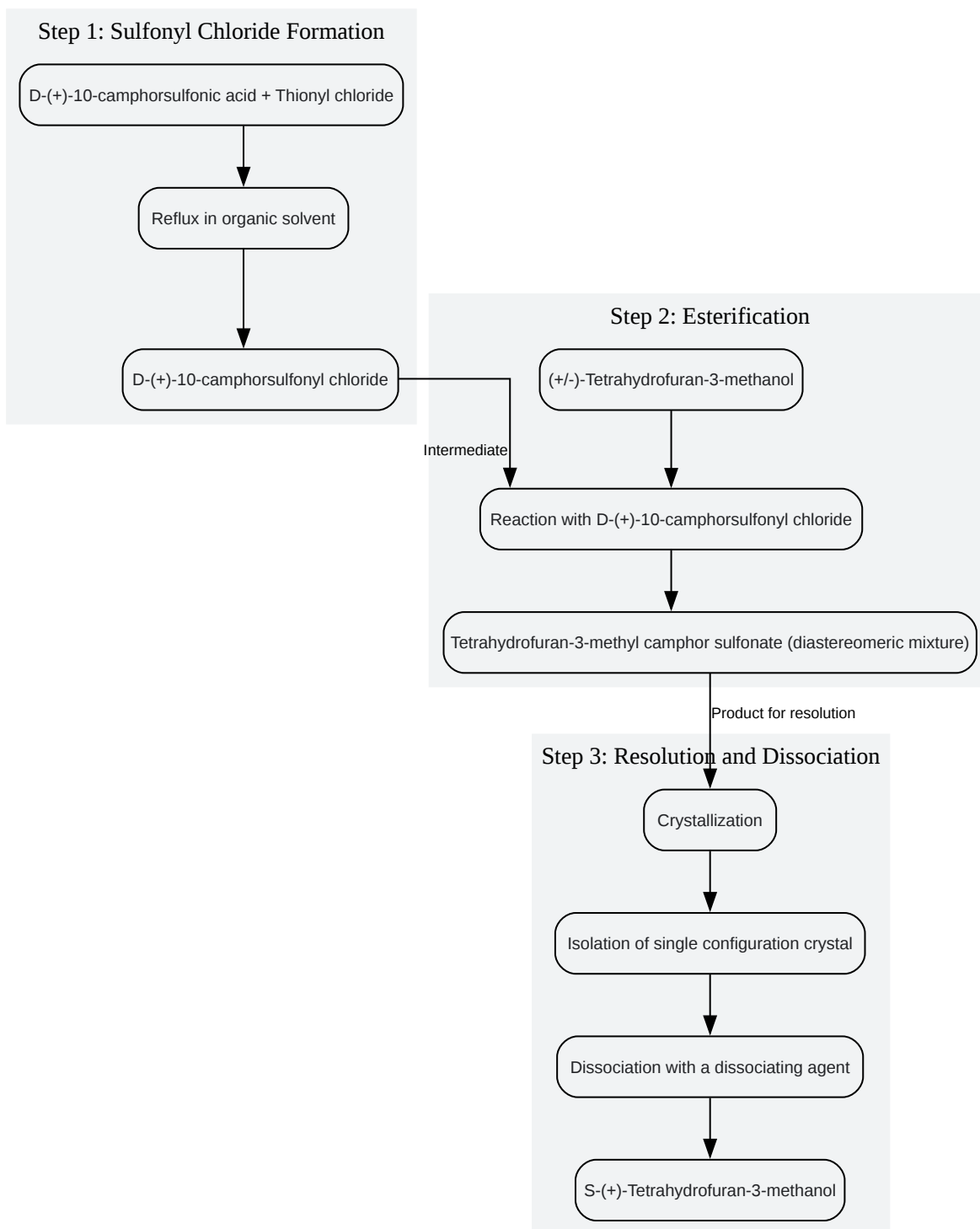
(Tetrahydrofuran-3-yl)methanol is a heterocyclic organic compound valued for its role as a building block in the synthesis of more complex molecules. Its fundamental properties are summarized below.

Property	Value	Reference
Molecular Formula	C5H10O2	[1][2][3]
Molecular Weight	102.13 g/mol	[1][2][3]
CAS Number	15833-61-1	[1][2]
MDL Number	MFCD00075198	[1][2]

Synthesis Protocol: Enantioselective Synthesis of S-(+)-Tetrahydrofuran-3-methanol

A method for the synthesis of the S-(+) enantiomer of **(Tetrahydrofuran-3-yl)methanol** involves a resolution process using a chiral resolving agent, D-(+)-10-camphorsulfonic acid.^[1] The general workflow is outlined below.

Experimental Workflow for Synthesis



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Caption: Synthesis workflow for S-(+)-Tetrahydrofuran-3-methanol.

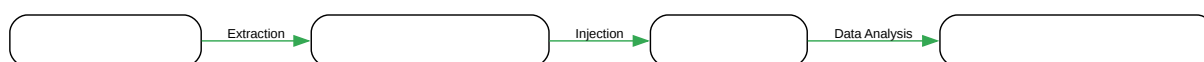
Methodology:

- Preparation of D-(+)-10-camphorsulfonyl chloride: D-(+)-10-camphorsulfonic acid is reacted with thionyl chloride in an organic solvent under reflux conditions for 2 to 6 hours.[1] The molar ratio of the camphorsulfonic acid to thionyl chloride is typically between 1:1 and 1:2.
- Esterification: The resulting D-(+)-10-camphorsulfonyl chloride is then reacted with racemic (+/-)-(Tetrahydrofuran-3-yl)methanol to form the diastereomeric ester, tetrahydrofuran-3-methyl camphor sulfonate.[1]
- Crystallization and Resolution: The diastereomeric mixture is allowed to stand, leading to the crystallization of a single configuration of the tetrahydrofuran-3-methyl camphor sulfonate due to configuration inversion during the process.[1]
- Dissociation: The isolated crystal of the single diastereomer is then treated with a dissociation agent to yield the target enantiomer, S-(+)-Tetrahydrofuran-3-methanol.[1] The product can be purified via column chromatography.

Analytical Protocol: Quantification by Gas Chromatography

The quantification of tetrahydrofuran and its derivatives in solution can be achieved using gas chromatography (GC) coupled with a flame ionization detector (FID). A common method involves headspace solid-phase microextraction (SPME) for sample introduction.

Logical Flow for GC Analysis



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Caption: Workflow for GC-FID analysis of Tetrahydrofuran.

Methodology:

- Sample Preparation: Samples containing **(Tetrahydrofuran-3-yl)methanol** are prepared, often by dilution in a suitable solvent. For analysis of residues, a standard addition method or an external standard calibration curve can be utilized.[3]
- Headspace SPME: An automated headspace solid-phase microextraction is employed for sample extraction. A polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is commonly used.[3] Optimized extraction conditions are determined using standards.
- Gas Chromatography: The extracted analytes are desorbed from the SPME fiber in the heated injection port of the gas chromatograph and separated on a suitable column. A flame ionization detector (FID) is used for detection.[3]
- Quantification: The concentration of **(Tetrahydrofuran-3-yl)methanol** is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations.

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References

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